1H-indole-3-carbaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multicomponent reactions (MCRs). MCRs are advantageous because they allow for the simultaneous combination of multiple starting materials to form a single product, reducing the need for intermediate purification and minimizing solvent use . The specific synthetic route for this compound involves the reaction of 1H-indole-3-carbaldehyde with 4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine under appropriate conditions .
Chemical Reactions Analysis
1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: A precursor for various biologically active compounds.
1H-Indole-3-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.
1H-Indole-3-acetic acid: A plant hormone with various biological activities. The uniqueness of 1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20BrN9 |
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Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-1H-indol-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H20BrN9/c1-14-11-15(2)33(32-14)23-29-21(27-18-9-7-17(24)8-10-18)28-22(30-23)31-26-13-16-12-25-20-6-4-3-5-19(16)20/h3-13,25H,1-2H3,(H2,27,28,29,30,31)/b26-13+ |
InChI Key |
IURILPBTKYVLGP-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)NC5=CC=C(C=C5)Br)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)NC5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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